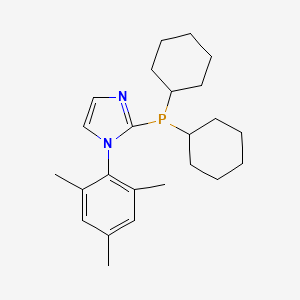

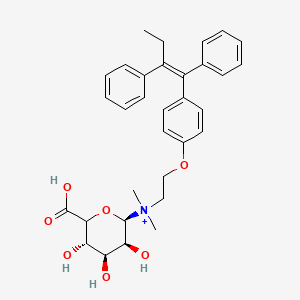

2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole

Vue d'ensemble

Description

“2-(Dicyclohexylphosphino)biphenyl” is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand . It was developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions .

Synthesis Analysis

The synthesis of “2-(Dicyclohexylphosphino)biphenyl” involves a mixture of L1, [PdCl (η3-C3H5)]2, arylhalides, and dicyclohexylphosphine in 20 M KOH aqueous solution under a nitrogen atmosphere . The mixture is shaken for several hours at 100 °C .

Molecular Structure Analysis

The structure of “2-(Dicyclohexylphosphino)biphenyl” consists of a biphenyl backbone . The phosphorus center is crucial for its ability to induce enantioselectivity in various catalytic reactions .

Chemical Reactions Analysis

“2-(Dicyclohexylphosphino)biphenyl” is typically coordinated to transition metals to form complexes that can catalyze a broad range of transformations, including hydrogenation, hydroformylation, and C-C bond-forming reactions .

Physical and Chemical Properties Analysis

“2-(Dicyclohexylphosphino)biphenyl” is characterized by its unique P-chiral phosphorus center . It’s an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand .

Applications De Recherche Scientifique

Catalysis in Organic Synthesis : A study by Choy et al. (2015) describes the use of palladium-phosphine complexes, similar in structure to 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole, in the direct C-3 arylation of imidazo[1,2-a]pyridines. This process demonstrates significant potential in organic synthesis due to its efficiency and selectivity (Choy et al., 2015).

Homogeneous Catalysis : César et al. (2002) reported on the reaction of 1-mesityl imidazole with various compounds to form N-heterocyclic carbene complexes. These complexes were then utilized in Heck and Suzuki C−C coupling reactions, demonstrating the role of such compounds in homogeneous catalysis (César et al., 2002).

Stereochemical Analysis : Delaude et al. (2009) explored the use of compounds with structural similarity to this compound in assessing the steric and electronic properties of N-heterocyclic carbene ligands. This research highlights its application in stereochemical analysis (Delaude et al., 2009).

Ruthenium-Arene Catalysts : Tudose et al. (2006) discussed the synthesis of imidazol(in)ium-2-carboxylates, structurally related to the compound , as precursors in ruthenium-arene catalysts for olefin metathesis and cyclopropanation reactions. This indicates its significance in the field of catalysis (Tudose et al., 2006).

N-Heterocyclic Carbene Complex Synthesis : Benhamou et al. (2009) utilized similar compounds in the synthesis of N-heterocyclic carbene complexes of Ru(0), highlighting their potential in complex molecule synthesis and organometallic chemistry (Benhamou et al., 2009).

Organic Light-Emitting Devices : Song et al. (2019) conducted a study on iridium complexes with mesityl-phenyl-imidazole ligands, structurally akin to this compound, for use in organic light-emitting devices, indicating its relevance in material science and electronics (Song et al., 2019).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole are largely defined by its interactions with other biomolecules. As a ligand, it forms stable complexes with transition metals, particularly palladium, facilitating various catalytic processes

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a ligand. It coordinates with transition metals to modulate their reactivity, allowing for the selective formation of desired products in transformations . This includes any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propriétés

IUPAC Name |

dicyclohexyl-[1-(2,4,6-trimethylphenyl)imidazol-2-yl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N2P/c1-18-16-19(2)23(20(3)17-18)26-15-14-25-24(26)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h14-17,21-22H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVANNJGPCSNAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=CN=C2P(C3CCCCC3)C4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696508 | |

| Record name | 2-(Dicyclohexylphosphanyl)-1-(2,4,6-trimethylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794527-14-3 | |

| Record name | 2-(Dicyclohexylphosphanyl)-1-(2,4,6-trimethylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3284893.png)

![(2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanedioic Acid](/img/structure/B3284902.png)

![4-[(1S)-1-Amino-2-hydroxyethyl]phenol](/img/structure/B3284950.png)

![(2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B3284961.png)